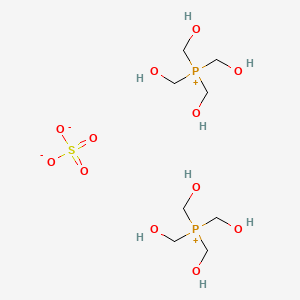

Tetrakis(hydroxymethyl)phosphoniumsulfat

Übersicht

Beschreibung

Tetrakis(hydroxymethyl)phosphonium sulfate is a clear colorless viscous liquid. (NTP, 1992)

Wissenschaftliche Forschungsanwendungen

1. Löser für Ablagerungen in sauren Gasquellen THPS wurde verwendet, um die Ausfällung von Eisensulfid zu kontrollieren und Ablagerungen in Ölförderanlagen zu entfernen . Es wurde als Löser für Ablagerungen untersucht, die sich auf dem Bohrlochrohr von Hochtemperatur-sauren Gasquellen gebildet haben . Die THPS-basierten Löser wurden bei verschiedenen Konzentrationen, pH-Werten und mit verschiedenen Additiven untersucht .

Biozid in Ölfeldern

THPS ist ein umweltfreundliches Biozid, das häufig in Ölfeldern eingesetzt wird . Es wird hauptsächlich als Biozid zur Kontrolle von Sulfat-reduzierenden Bakterien verwendet, da es eine verbesserte Leistung, höhere thermische Stabilität und ein geringeres Schäumungspotenzial aufweist .

Flammschutzmittel

Flammschutzmittel für Baumwolle und Viskosegewebe ist eine der wichtigsten Anwendungen von THPS .

Hydrometallurgische Extraktion

THPS wird in hydrometallurgischen Extraktionsprozessen eingesetzt .

Ledergerbungsprozesse

Es wird auch in Ledergerbungsprozessen verwendet .

Härtung von Epoxiden

THPS wird zur Härtung von Epoxiden verwendet .

Phasentransferkatalyse

Es wird in der Phasentransferkatalyse eingesetzt .

8. Konservierung von Beschichtungen, Pigmenten und Suspensionen THPS wird zur Konservierung von Beschichtungen, Pigmenten und Suspensionen verwendet .

Wirkmechanismus

Target of Action

Tetrakis(hydroxymethyl)phosphonium sulfate primarily targets sulfate-reducing bacteria (SRB) in various environments . These bacteria play a significant role in microbiologically influenced corrosion (MIC), which can cause severe damage to pipeline networks .

Mode of Action

Tetrakis(hydroxymethyl)phosphonium sulfate, being a quaternary phosphate, is positively charged and selectively adsorbs to negatively charged bacteria . It penetrates the bacterial surface, enters the cell membrane, and disrupts its semi-permeability . This disruption allows the compound to further enter the cell interior, where it blunts cellular enzymes and prevents the production of protein enzymes . This process leads to protein denaturation, effectively killing the bacterial cells .

Biochemical Pathways

The primary biochemical pathway affected by Tetrakis(hydroxymethyl)phosphonium sulfate is the metabolic activity of sulfate-reducing bacteria . By disrupting the semi-permeability of the bacterial cell membrane, the compound inhibits the bacteria’s ability to reduce sulfate or other electron acceptors for energy harvesting . This disruption effectively controls the growth and proliferation of these bacteria .

Pharmacokinetics

It is known that the compound is inherently biodegradable .

Result of Action

The primary result of Tetrakis(hydroxymethyl)phosphonium sulfate’s action is the effective control of sulfate-reducing bacteria, thereby mitigating microbiologically influenced corrosion . Long-term application of large amounts of this chemical biocide can enhance microbial resistance to biocides .

Action Environment

The action of Tetrakis(hydroxymethyl)phosphonium sulfate is influenced by environmental factors. For instance, its hydrolysis is pH-dependent, with half-lives at 25°C being 131, 72, and 7 days at pH 5, 7, and 9, respectively . Therefore, the compound’s action, efficacy, and stability can vary depending on the pH of the environment .

Safety and Hazards

Zukünftige Richtungen

The global THPS market is anticipated to grow at a CAGR of 5.4% during the forecast period until 2032 . It is expected to be used more widely due to its low environmental impact and effectiveness .

Relevant Papers There are more than 2700 scientific papers, reports, and patents in which THPS and/or THP are the reported and discussed reactants or products . Some recent studies have focused on the effect of THPS on the microbial community and corrosion of carbon steel in a simulated crude-oil storage tank environment .

Biochemische Analyse

Cellular Effects

Tetrakis(hydroxymethyl)phosphonium sulfate has been shown to affect various types of cells and cellular processes. It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. For instance, in bacterial cells, the compound inhibits the activity of enzymes involved in sulfate reduction, leading to a decrease in hydrogen sulfide production. In mammalian cells, tetrakis(hydroxymethyl)phosphonium sulfate can induce oxidative stress, leading to changes in gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of tetrakis(hydroxymethyl)phosphonium sulfate involves several key interactions at the molecular level. The compound binds to enzymes involved in sulfate reduction, inhibiting their activity and preventing the formation of hydrogen sulfide. Additionally, tetrakis(hydroxymethyl)phosphonium sulfate can interact with proteins, leading to changes in their structure and function. This interaction can result in enzyme inhibition or activation, depending on the specific protein involved. The compound also affects gene expression by inducing oxidative stress, which can lead to changes in the transcriptional activity of various genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tetrakis(hydroxymethyl)phosphonium sulfate can change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light or high temperatures. Long-term studies have shown that tetrakis(hydroxymethyl)phosphonium sulfate can have lasting effects on cellular function, including persistent inhibition of sulfate-reducing bacteria and long-term changes in gene expression in mammalian cells. These effects are often dose-dependent and can vary based on the specific conditions of the experiment .

Dosage Effects in Animal Models

The effects of tetrakis(hydroxymethyl)phosphonium sulfate vary with different dosages in animal models. At low doses, the compound can effectively inhibit the growth of sulfate-reducing bacteria without causing significant toxicity. At higher doses, tetrakis(hydroxymethyl)phosphonium sulfate can induce toxic effects, including oxidative stress, liver damage, and changes in gene expression. Threshold effects have been observed, where the compound’s biocidal activity increases with dosage up to a certain point, beyond which toxic effects become more pronounced .

Metabolic Pathways

Tetrakis(hydroxymethyl)phosphonium sulfate is involved in several metabolic pathways, particularly those related to sulfate reduction. The compound interacts with enzymes such as sulfate reductases, inhibiting their activity and preventing the conversion of sulfate to sulfide. This inhibition disrupts the metabolic flux of sulfur compounds, leading to a decrease in hydrogen sulfide production. Additionally, tetrakis(hydroxymethyl)phosphonium sulfate can affect the levels of other metabolites involved in cellular respiration and energy production .

Transport and Distribution

Within cells and tissues, tetrakis(hydroxymethyl)phosphonium sulfate is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, facilitating its movement across cell membranes and its accumulation in specific cellular compartments. This distribution is crucial for its biocidal activity, as it allows tetrakis(hydroxymethyl)phosphonium sulfate to reach its target enzymes and proteins effectively .

Subcellular Localization

The subcellular localization of tetrakis(hydroxymethyl)phosphonium sulfate plays a critical role in its activity and function. The compound is often found in the cytoplasm, where it interacts with enzymes and proteins involved in sulfate reduction. Additionally, tetrakis(hydroxymethyl)phosphonium sulfate can localize to specific organelles, such as mitochondria, where it can induce oxidative stress and affect cellular respiration. Targeting signals and post-translational modifications may direct the compound to these specific compartments, enhancing its effectiveness as a biocide .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of Tetrakis(hydroxymethyl)phosphonium sulfate can be achieved through a two-step reaction process. The first step involves the reaction of formaldehyde with phosphine to form Tetrakis(hydroxymethyl)phosphonium chloride. The second step involves the reaction of Tetrakis(hydroxymethyl)phosphonium chloride with sulfuric acid to form Tetrakis(hydroxymethyl)phosphonium sulfate.", "Starting Materials": [ "Phosphine", "Formaldehyde", "Sulfuric acid" ], "Reaction": [ "Step 1: Phosphine is reacted with formaldehyde in the presence of a catalyst such as hydrochloric acid to form Tetrakis(hydroxymethyl)phosphonium chloride.", "Step 2: Tetrakis(hydroxymethyl)phosphonium chloride is then reacted with sulfuric acid to form Tetrakis(hydroxymethyl)phosphonium sulfate.", "Overall reaction: PH3 + 4CH2O + 4HCl → [P(CH2OH)4]Cl + 4H2O; [P(CH2OH)4]Cl + H2SO4 → [P(CH2OH)4]2SO4 + HCl" ] } | |

CAS-Nummer |

55566-30-8 |

Molekularformel |

C4H12O8PS- |

Molekulargewicht |

251.17 g/mol |

IUPAC-Name |

tetrakis(hydroxymethyl)phosphanium;sulfate |

InChI |

InChI=1S/C4H12O4P.H2O4S/c5-1-9(2-6,3-7)4-8;1-5(2,3)4/h5-8H,1-4H2;(H2,1,2,3,4)/q+1;/p-2 |

InChI-Schlüssel |

HFDZMBPIARIWLN-UHFFFAOYSA-L |

SMILES |

C(O)[P+](CO)(CO)CO.C(O)[P+](CO)(CO)CO.[O-]S(=O)(=O)[O-] |

Kanonische SMILES |

C(O)[P+](CO)(CO)CO.[O-]S(=O)(=O)[O-] |

Siedepunkt |

232 °F at 760 mm Hg (NTP, 1992) |

Color/Form |

Crystalline solid |

Dichte |

1.381 at 72 °F (NTP, 1992) |

Flammpunkt |

greater than 200 °F (NTP, 1992) |

melting_point |

-31 °F (NTP, 1992) |

| 55566-30-8 | |

Physikalische Beschreibung |

Tetrakis(hydroxymethyl)phosphonium sulfate is a clear colorless viscous liquid. (NTP, 1992) DryPowder; Liquid |

Piktogramme |

Corrosive; Acute Toxic; Irritant; Health Hazard; Environmental Hazard |

Verwandte CAS-Nummern |

124-64-1 (Parent) |

Löslichkeit |

greater than or equal to 100 mg/mL at 64° F (NTP, 1992) In water, 1X10+6 mg/L /miscible/ at 25 °C (est) |

Dampfdruck |

32 mm Hg at 124 °F ; 150.5 mm Hg at 163° F (NTP, 1992) 8.12 mm Hg at 25 °C (est) |

Herkunft des Produkts |

United States |

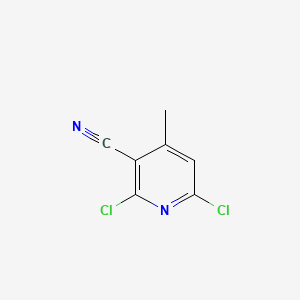

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

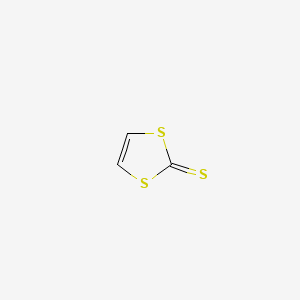

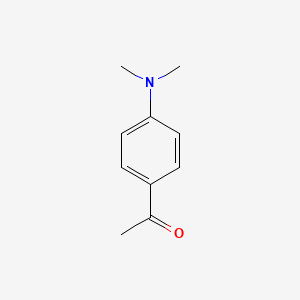

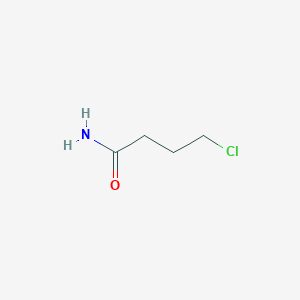

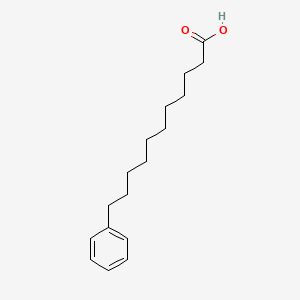

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Cyano-N-[(methylamino)carbonyl]acetamide](/img/structure/B1293649.png)